2-Methoxy-5-morpholin-4-YL-benzoic acid
Overview
Description
2-Methoxy-5-morpholin-4-YL-benzoic acid: is an organic compound that features a methoxy group, a morpholine ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
Morpholine derivatives have shown great pharmacological activity .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a morpholine ring can interact with their targets through the nitrogen and oxygen atoms in the ring .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of various heterocyclic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a morpholine ring might influence its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some morpholine derivatives have demonstrated potential cancer therapeutic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-morpholin-4-YL-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and morpholine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. A catalyst, such as p-toluenesulfonic acid, may be used to facilitate the reaction.
Procedure: The 2-methoxybenzoic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 2-hydroxy-5-morpholin-4-YL-benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2-Hydroxy-5-morpholin-4-YL-benzoic acid.
Reduction: 2-Methoxy-5-morpholin-4-YL-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methoxy-5-morpholin-4-YL-benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its morpholine ring, which is known to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the morpholine ring, making it less versatile in biological applications.
5-Morpholin-4-YL-benzoic acid: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.
2-Hydroxy-5-morpholin-4-YL-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxy-5-morpholin-4-YL-benzoic acid is unique due to the presence of both the methoxy group and the morpholine ring. This combination provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-3-2-9(8-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYWYSXXWTXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651992 | |
Record name | 2-Methoxy-5-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-47-4 | |
Record name | 2-Methoxy-5-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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